Trimethylbenzylammonium Dichloroiodate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

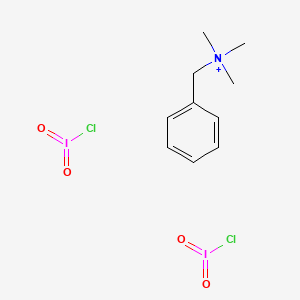

Trimethylbenzylammonium Dichloroiodate is an organic compound with the molecular formula C10H16Cl2IN. It is a quaternary ammonium salt that is used primarily as an oxidizing agent in various chemical reactions. The compound appears as a yellow to light brown crystalline powder or flakes and is known for its hygroscopic and light-sensitive properties .

准备方法

Trimethylbenzylammonium Dichloroiodate can be synthesized through the reaction of benzyltrimethylammonium chloride with iodine monochloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization .

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Trimethylbenzylammonium Dichloroiodate is primarily used as an oxidizing agent. It undergoes various types of chemical reactions, including:

Oxidation: It is used to oxidize alcohols to aldehydes and ketones. Common reagents include alcohols and the reaction typically occurs in an organic solvent.

Substitution: It can participate in halogenation reactions where it introduces iodine into organic molecules.

The major products formed from these reactions depend on the substrates used. For example, the oxidation of primary alcohols yields aldehydes, while secondary alcohols yield ketones .

科学研究应用

Trimethylbenzylammonium Dichloroiodate has several applications in scientific research:

Chemistry: It is widely used as an oxidizing agent in organic synthesis.

Biology: It is used in the preparation of various biologically active compounds.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which Trimethylbenzylammonium Dichloroiodate exerts its effects involves the transfer of iodine atoms to the substrate. This transfer is facilitated by the dichloroiodate ion, which acts as an electrophilic iodinating agent. The molecular targets include alcohols, aromatic compounds, and other organic molecules with reactive functional groups .

相似化合物的比较

Trimethylbenzylammonium Dichloroiodate is unique due to its specific oxidizing and iodinating properties. Similar compounds include:

Benzyltrimethylammonium Tribromide: Used as a brominating agent.

Trimethylphenylammonium Tribromide: Another brominating agent with similar properties.

1,3-Diiodo-5,5-dimethylhydantoin: Used for iodination reactions but with different reactivity and selectivity.

This compound stands out due to its ability to selectively oxidize and iodinate under mild conditions, making it a valuable reagent in both laboratory and industrial settings .

生物活性

Trimethylbenzylammonium dichloroiodate (TMBAD) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and potential applications in organic synthesis. This article explores the biological activity of TMBAD, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula : C11H14Cl2I\N

- Molecular Weight : 348.05 g/mol

- CAS Number : 114971-52-7

TMBAD is derived from benzyltrimethylammonium chloride (BTMAC), known for its cholinergic properties and interactions with various biological systems.

Cholinergic Activity

TMBAD exhibits significant cholinergic activity, similar to its precursor BTMAC. Studies have shown that it can stimulate both nicotinic and muscarinic receptors, influencing cardiovascular and neurological functions. For instance, in non-atropinized dogs, TMBAD demonstrated vasodepressor activity, while in atropinized conditions, it exhibited vasopressor effects .

Toxicological Studies

Research conducted by the National Toxicology Program evaluated the toxicity of BTMAC, revealing important insights applicable to TMBAD due to their structural similarities. Key findings include:

- Acute Toxicity : High doses (≥ 125 mg/kg) resulted in significant mortality in rodent models, with symptoms including abnormal breathing and ataxia .

- Chronic Exposure : In long-term studies, minimal effects on body weight were observed; however, some cholinergic effects were noted at non-lethal doses .

Genetic Toxicology

TMBAD has been assessed for mutagenicity using standard assays such as the Ames test. Results indicated that it is non-mutagenic in various Salmonella strains both with and without metabolic activation . This suggests a favorable safety profile concerning genetic toxicity.

Case Study 1: Iodination Reactions

TMBAD has been utilized as a reagent in iodination reactions. Research demonstrated its effectiveness in iodinating activated anilines and heteroaromatic amines under mild conditions, showcasing its utility in organic synthesis . The reaction yields were reported to be excellent, indicating high reactivity.

Case Study 2: Antigelling Properties

In vitro studies investigated the effects of TMBAD on the solubility of deoxygenated sickle hemoglobin. The compound was found to inhibit gelation effectively, suggesting potential therapeutic applications for sickle cell disease management .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| National Toxicology Program | Cholinergic Effects | Significant mortality at high doses; cholinergic symptoms observed at lower doses |

| Ames Test | Genetic Mutagenicity | Non-mutagenic across multiple strains |

| Iodination Study | Organic Synthesis | High yields in iodination reactions with activated substrates |

| Hemoglobin Study | Antigelling Properties | Moderately effective inhibitor of sickle hemoglobin gelation |

属性

InChI |

InChI=1S/C10H16N.2ClIO2/c1-11(2,3)9-10-7-5-4-6-8-10;2*1-2(3)4/h4-8H,9H2,1-3H3;;/q+1;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWARRPZBNTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O=I(=O)Cl.O=I(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2I2NO4+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。